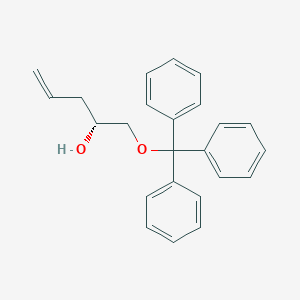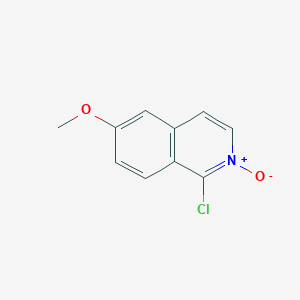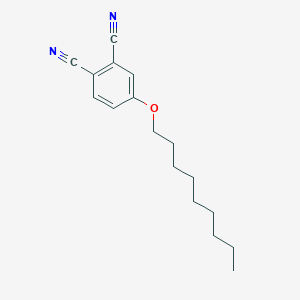
4-(Nonyloxy)benzene-1,2-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Nonyloxy)benzene-1,2-dicarbonitrile is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a nonyloxy group attached to the benzene ring, along with two cyano groups at the 1 and 2 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Nonyloxy)benzene-1,2-dicarbonitrile typically involves the following steps:
Starting Material: The synthesis begins with benzene-1,2-dicarbonitrile as the starting material.
Alkylation: The benzene-1,2-dicarbonitrile undergoes an alkylation reaction with nonyl bromide in the presence of a base such as potassium carbonate. This reaction introduces the nonyloxy group to the benzene ring.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Nonyloxy)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The nonyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Nonyloxy)benzene-1,2-dicarbonitrile has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials, including liquid crystals and organic semiconductors.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(Nonyloxy)benzene-1,2-dicarbonitrile involves its interaction with molecular targets through its functional groups. The cyano groups can participate in hydrogen bonding and other interactions, while the nonyloxy group can influence the compound’s solubility and membrane permeability. These interactions can affect various biological pathways and processes, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dioctyloxy-1,2-benzenedicarbonitrile: Similar structure with octyloxy groups instead of nonyloxy.
4-(Prop-2-yn-1-yl-oxy)benzene-1,2-dicarbonitrile: Contains a prop-2-yn-1-yl-oxy group instead of nonyloxy.
Uniqueness
4-(Nonyloxy)benzene-1,2-dicarbonitrile is unique due to its specific nonyloxy substitution, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
197844-20-5 |
|---|---|
Molekularformel |
C17H22N2O |
Molekulargewicht |
270.37 g/mol |
IUPAC-Name |
4-nonoxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C17H22N2O/c1-2-3-4-5-6-7-8-11-20-17-10-9-15(13-18)16(12-17)14-19/h9-10,12H,2-8,11H2,1H3 |
InChI-Schlüssel |
YHOVZZYQHWNJFX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOC1=CC(=C(C=C1)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Chloro-3-methyl-3,4-dihydro-1H-[1,3]oxazino[3,4-a]indol-1-one](/img/structure/B12572278.png)
![4-(2-Ethyl-8-iodo-7-methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-yl)benzoic acid](/img/structure/B12572279.png)
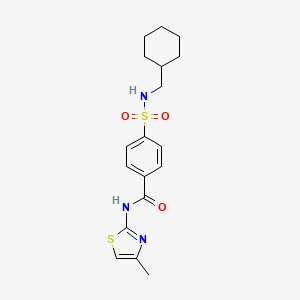
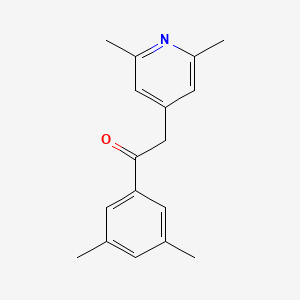
![4-{2-[4-(Hexyloxy)phenyl]ethyl}piperidine](/img/structure/B12572309.png)
![4-(Dibenzo[b,d]furan-2-yl)-3-(methoxycarbonyl)pent-3-enoate](/img/structure/B12572323.png)
![[1-Amino-3-(methylsulfanyl)propyl]phosphonothioic O,O-acid](/img/structure/B12572328.png)
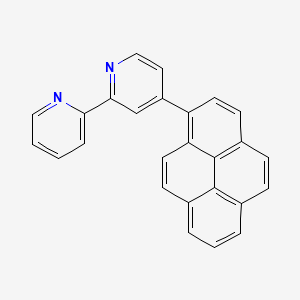
![(E)-1-[(4-Methylphenyl)sulfanyl]-2-(3-nitrophenyl)diazene](/img/structure/B12572339.png)
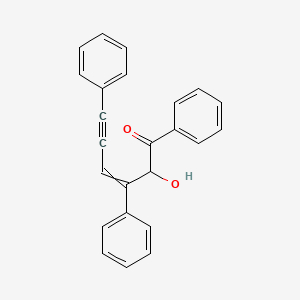
![6-[[(2S)-1,4-didodecoxy-1,4-dioxobutan-2-yl]amino]-6-oxohexanoic acid](/img/structure/B12572358.png)
